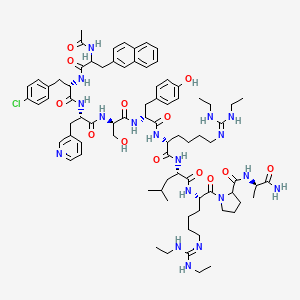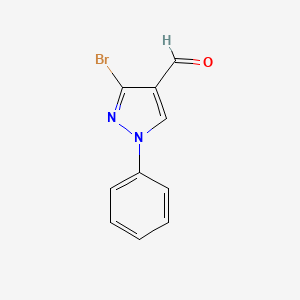
Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is designed for specific research applications, potentially in the fields of biochemistry, pharmacology, or medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this one involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The final product is often purified using high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.
Reduction: Reduction reactions can occur, especially if disulfide bonds are present.
Substitution: Nucleophilic or electrophilic substitution reactions may modify specific residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles or electrophiles depending on the target residue.
Major Products
The major products of these reactions depend on the specific residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide.
科学的研究の応用
Chemistry
Peptide Chemistry: Studying the synthesis and modification of peptides.
Catalysis: Investigating the compound’s potential as a catalyst in chemical reactions.
Biology
Protein-Protein Interactions: Exploring how the compound interacts with other proteins.
Signal Transduction: Understanding its role in cellular signaling pathways.
Medicine
Drug Development: Evaluating its potential as a therapeutic agent.
Diagnostics: Using the compound in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applying the compound in various biotechnological processes.
Pharmaceuticals: Manufacturing peptide-based drugs.
作用機序
The mechanism of action for “Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, altering their activity, and influencing downstream effects.
類似化合物との比較
Similar Compounds
Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2: A similar peptide with slight variations in amino acid sequence.
This compound: Another related compound with different protecting groups or modifications.
特性
分子式 |
C80H113ClN18O13 |
|---|---|
分子量 |
1570.3 g/mol |
IUPAC名 |
1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63?,64-,65+,66+,67-,68?/m1/s1 |
InChIキー |
GJNXBNATEDXMAK-RXXWGPEVSA-N |
異性体SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CN=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
正規SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)

![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)



![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)

![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
